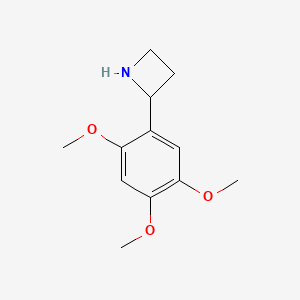

2-(2,4,5-Trimethoxyphenyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(2,4,5-trimethoxyphenyl)azetidine |

InChI |

InChI=1S/C12H17NO3/c1-14-10-7-12(16-3)11(15-2)6-8(10)9-4-5-13-9/h6-7,9,13H,4-5H2,1-3H3 |

InChI Key |

HUQRBWSOMHVSPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C2CCN2)OC)OC |

Origin of Product |

United States |

Stereochemical Control and Asymmetric Synthesis of Azetidine Systems

Enantioselective Synthesis of 2-(2,4,5-Trimethoxyphenyl)azetidine Analogues

The enantioselective synthesis of 2-substituted azetidines, including analogues of this compound, is a challenging yet crucial endeavor. Various strategies have been developed to achieve high enantiomeric excesses (e.e.). One common approach involves the use of chiral ligands in metal-catalyzed reactions. For instance, chiral C2-symmetric 2,4-disubstituted azetidine (B1206935) derivatives have been successfully employed as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, affording secondary alcohols with high enantioselectivity. researchgate.net This principle can be extended to the synthesis of chiral azetidines themselves, where a chiral catalyst can differentiate between the two prochiral faces of an imine precursor derived from 2,4,5-trimethoxybenzaldehyde (B179766).

Another powerful method is the use of organocatalysis. Chiral Brønsted acids, for example, have been utilized in the diastereo- and enantioselective aza-Darzens reaction to construct chiral aziridines, a strategy that can be adapted for azetidine synthesis. beilstein-journals.org The application of such catalysts to the cyclization of a suitable precursor would be a viable route to enantiomerically enriched this compound.

A flexible method for the synthesis of chiral azetidin-3-ones, which can be precursors to other functionalized azetidines, employs a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This approach utilizes (R)-t-butanesulfinamide as a chiral auxiliary to establish the stereocenter. nih.gov Although this example leads to an oxidized azetidine, subsequent reduction could provide access to the desired 2-substituted azetidine framework.

| Method | Catalyst/Auxiliary | Key Transformation | Potential for this compound |

| Metal Catalysis | Chiral C2-Symmetric Azetidine Ligands | Asymmetric addition to aldehydes | Applicable to asymmetric cyclization precursors. |

| Organocatalysis | Chiral Brønsted Acids | Aza-Darzens type reactions | Potential for asymmetric ring closure. |

| Auxiliary-Controlled Synthesis | (R)-t-butanesulfinamide | Gold-catalyzed oxidative cyclization | Can establish stereochemistry prior to reduction. nih.gov |

Diastereoselective Control in Azetidine Ring Closure Reactions

When the azetidine ring is formed, controlling the relative stereochemistry of substituents is paramount. Diastereoselective control in azetidine ring closure is often achieved through substrate-controlled or reagent-controlled methods. For instance, the iodine-mediated cyclization of homoallyl amines proceeds via a 4-exo trig cyclization to yield cis-2,4-disubstituted azetidines with high diastereoselectivity. rsc.org The stereochemical outcome is dictated by the geometry of the transition state during the intramolecular cyclization.

The synthesis of optically active azetidine-2,4-dicarboxylic acid has been accomplished using (S)-1-phenylethylamine as a chiral auxiliary, which also serves as the nitrogen source. rsc.org The inherent chirality of the auxiliary directs the stereochemical course of the cyclization reaction, leading to a specific diastereomer. rsc.org Such strategies are directly applicable to the synthesis of polysubstituted this compound analogues, where the relative orientation of the trimethoxyphenyl group and other substituents can be controlled.

Chiral Auxiliary and Chiral Catalyst Strategies for Azetidine Stereocontrol

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom or to a precursor of the azetidine ring. Evans oxazolidinones are a prominent class of chiral auxiliaries used in various stereoselective transformations, including alkylation and aldol (B89426) reactions, which could be employed to set stereocenters in the acyclic precursor before ring closure. wikipedia.org

Chiral catalysts, on the other hand, offer a more atom-economical approach as they can generate large quantities of a chiral product from a small amount of the catalyst. Both metal-based and organic catalysts have been developed for asymmetric azetidine synthesis. Chiral-at-metal complexes, such as those based on iridium(III) and rhodium(III), have emerged as powerful catalysts for asymmetric photoredox chemistry, offering a novel way to induce chirality. sigmaaldrich.com These catalysts derive their chirality exclusively from the stereogenic metal center. sigmaaldrich.com The application of such a catalyst in a [2+2] photocycloaddition between an imine derived from 2,4,5-trimethoxybenzaldehyde and an alkene could provide a direct route to enantiomerically enriched this compound. rsc.org

| Strategy | Example | Mode of Action | Applicability to Target Compound |

| Chiral Auxiliary | Evans Oxazolidinones | Covalently bonded to the substrate to direct stereoselective reactions. wikipedia.org | Can control stereochemistry of precursors before cyclization. |

| (S)-1-Phenylethylamine | Acts as both a chiral director and a reactant in the ring formation. rsc.org | Direct incorporation of chirality during cyclization. | |

| Chiral Catalyst | Chiral-at-metal Complexes (Ir, Rh) | Creates a chiral environment for the reaction, inducing enantioselectivity. sigmaaldrich.com | Suitable for asymmetric [2+2] photocycloadditions. rsc.org |

| Chiral C2-Symmetric Azetidine Ligands | Forms a chiral complex with a metal that catalyzes the asymmetric transformation. researchgate.net | Can be used in catalytic asymmetric cyclizations. |

Dynamic Kinetic Resolution and Asymmetric Transformations in Azetidine Synthesis

Dynamic kinetic resolution (DKR) is a powerful tool for converting a racemic mixture entirely into a single enantiomer of a product. princeton.edu This process combines a rapid racemization of the starting material with a slower, stereoselective reaction that consumes one of the enantiomers. princeton.edu For the synthesis of enantiopure this compound, a racemic mixture of a suitable precursor could be subjected to DKR.

The key to a successful DKR is the choice of a catalyst system that can efficiently racemize the starting material while another catalyst selectively transforms one enantiomer. princeton.edu For example, a combination of a racemization catalyst (e.g., a ruthenium complex) and an enzyme (e.g., a lipase (B570770) for selective acylation) can be highly effective. researchgate.net In the context of azetidine synthesis, a racemic intermediate, such as a β-hydroxy amine precursor to the azetidine ring, could be resolved using DKR. The racemization would occur at the stereocenter bearing the hydroxyl group, while an enzyme selectively acylates one enantiomer, leading to an enantiomerically pure acylated product that can then be cyclized to the desired azetidine.

The efficiency of DKR is governed by the relative rates of racemization and reaction, with the ideal scenario being that the rate of racemization is significantly faster than the rate of the slower reacting enantiomer. princeton.edu

Mechanistic Investigations and Reaction Pathway Elucidation for Azetidine Formation

Elucidation of Key Intermediates in Azetidine (B1206935) Cyclization Reactions

The formation of 2-arylazetidines, such as 2-(2,4,5-Trimethoxyphenyl)azetidine, most commonly proceeds through an intramolecular nucleophilic substitution (SN2) reaction. The key acyclic precursor is typically a γ-amino alcohol or a γ-haloamine bearing the 2,4,5-trimethoxyphenyl substituent at the carbon destined to become the C2 position of the azetidine ring.

In the case of a γ-amino alcohol precursor, the hydroxyl group must first be converted into a good leaving group. This is often achieved by mesylation or tosylation, forming a sulfonate ester. The subsequent intramolecular cyclization is facilitated by a base, which deprotonates the amine to enhance its nucleophilicity. The key intermediate in this step is the transient N-anion, which then attacks the electrophilic carbon bearing the leaving group to form the azetidine ring.

For γ-haloamine precursors, the cyclization can be induced directly by a base. The reaction proceeds via an intramolecular nucleophilic attack of the amine on the carbon bearing the halogen. Competing intermolecular reactions can lead to the formation of dimers and polymers, reducing the yield of the desired azetidine. acs.org

Another potential pathway involves the ring opening of an appropriately substituted epoxide by an amine. For instance, a cis-3,4-epoxy amine can undergo intramolecular aminolysis, catalyzed by a Lewis acid such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), to yield an azetidine. nih.gov In this case, the key intermediate is the Lewis acid-activated epoxide complex, which facilitates the regioselective attack of the internal amine nucleophile.

A palladium-catalyzed approach has also been reported for the synthesis of 2-aryl azetidines from 3-iodoazetidines and aryl boronic acids. nih.gov The mechanism is thought to involve either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate. nih.gov While this method constructs the 2-aryl bond on a pre-existing azetidine ring, it highlights the types of complex intermediates that can be involved in modern synthetic routes.

The table below summarizes potential key intermediates in the formation of this compound based on common synthetic strategies.

| Precursor Type | Activating Reagent/Catalyst | Key Intermediate(s) |

| γ-Amino alcohol | Mesyl chloride, Base | O-mesylated amino alcohol, N-anion |

| γ-Haloamine | Base | N-anion |

| cis-3,4-Epoxy amine | La(OTf)3 | Lewis acid-epoxide complex |

| 3-Iodoazetidine | Pd catalyst, Aryl boronic acid | Palladium-hydride/dihydroazete complex |

Kinetic Studies of Azetidine Ring Formation Processes

Kinetic studies of azetidine ring formation are crucial for understanding reaction mechanisms and optimizing yields. The rate of cyclization is influenced by several factors, including the nature of the leaving group, the substitution pattern on the carbon chain, and the reaction conditions (e.g., base strength, solvent, temperature).

For the intramolecular SN2 cyclization of a γ-substituted amine, the reaction is typically first-order in the substrate. The rate-determining step is the intramolecular nucleophilic attack of the amine on the electrophilic carbon. The presence of bulky substituents on the carbon chain can hinder the cyclization due to steric effects, leading to slower reaction rates.

In the context of forming this compound, the electron-donating methoxy (B1213986) groups on the phenyl ring are not expected to have a significant direct electronic effect on the rate of the SN2 cyclization step itself, as the reaction center is a saturated carbon. However, these substituents can influence the properties of the precursor molecules.

The table below presents hypothetical kinetic data for the formation of a 2-arylazetidine, illustrating the influence of the leaving group on the reaction rate.

| Leaving Group (X) in Ar-CH(CH₂CH₂X)NH₂ | Relative Rate Constant (krel) |

| Iodo (I) | ~1.5 |

| Bromo (Br) | 1 |

| Chloro (Cl) | ~0.01 |

| Tosylate (OTs) | ~5 |

| Mesylate (OMs) | ~4 |

Note: This data is illustrative and based on general trends in SN2 reactions.

Hammett and Isotope Effect Studies in Azetidine Synthetic Pathways

A Hammett study would involve synthesizing a series of 2-arylazetidines with different substituents on the phenyl ring and measuring the reaction rates. The resulting Hammett plot (log(k/k₀) vs. σ) would provide insight into the electronic demands of the transition state. For a typical intramolecular SN2 cyclization, a small ρ (rho) value would be expected, as the reaction center is not directly conjugated with the aromatic ring. However, if the mechanism involved the formation of a benzylic cation, a large negative ρ value would be observed, indicating the buildup of positive charge in the transition state which is stabilized by electron-donating groups.

Kinetic isotope effect (KIE) studies can also be informative. For example, a primary KIE at the nitrogen (¹⁴N/¹⁵N) could be measured to probe the extent of N-H bond breaking in the transition state if deprotonation is part of the rate-determining step. Similarly, a secondary KIE at the carbon bearing the leaving group (¹²C/¹³C) could provide information about the change in hybridization from sp³ to a more sp²-like transition state.

Computational and Experimental Validation of Reaction Mechanisms for Azetidine Synthesis

Computational chemistry, particularly density functional theory (DFT) calculations, has become an invaluable tool for elucidating reaction mechanisms in azetidine synthesis. acs.org These studies can model the structures of reactants, transition states, and intermediates, providing insights into reaction barriers and stereoselectivity.

For the intramolecular cyclization to form a 2-arylazetidine, computational studies can compare the activation energies for the desired 4-exo-tet cyclization (forming the azetidine) versus the competing 5-endo-tet cyclization (which would form a pyrrolidine). acs.org Baldwin's rules predict that 4-exo cyclizations are generally favored over 5-endo cyclizations for tetrahedral carbons. acs.org Quantum chemical calculations have provided a more nuanced understanding of these rules, showing that the preference is controlled by a balance between ring strain and orbital overlap in the transition state. acs.org

Experimental validation of proposed mechanisms can be achieved through various techniques. The isolation and characterization of reaction intermediates, if they are sufficiently stable, provides strong evidence for a particular pathway. In situ spectroscopic monitoring of the reaction (e.g., by NMR or IR spectroscopy) can also help to identify transient species. Crossover experiments can be used to distinguish between intramolecular and intermolecular processes.

For the synthesis of this compound, a combined computational and experimental approach would be ideal. DFT calculations could predict the most favorable synthetic route and the expected stereochemical outcome. These predictions could then be tested experimentally, and any discrepancies would lead to a refinement of the mechanistic model.

The following table illustrates a hypothetical comparison of calculated and experimental activation energies for the formation of a 2-arylazetidine.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Experimentally Derived Activation Energy (kcal/mol) |

| 4-exo-tet Cyclization | 22.5 | 24.1 |

| 5-endo-tet Cyclization | 28.1 | Not Observed |

| Intermolecular Reaction | 26.8 | Minor Side Product |

Note: This data is illustrative and intended to show the synergy between computational and experimental studies.

Computational and Theoretical Chemistry Studies of Azetidine Ring Systems

Density Functional Theory (DFT) Calculations for Azetidine (B1206935) Structures and Reactivity

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure, geometry, and reactivity of azetidine systems. These calculations allow for the accurate prediction of molecular properties by approximating the electron density of the molecule.

The defining characteristic of the azetidine ring is its inherent strain energy, which significantly influences its stability and reactivity. The four-membered ring forces the bond angles to deviate considerably from the ideal sp³ tetrahedral angle of 109.5°, leading to angle strain. libretexts.org Additionally, torsional strain arises from the eclipsing of hydrogen atoms on adjacent carbon atoms. libretexts.org

Computational chemists use DFT to quantify this ring strain. The strain energy is typically determined using isodesmic, homodesmotic, or hyperhomodesmotic reactions, where the strained ring is hypothetically broken down into smaller, unstrained, open-chain molecules. The energy difference between the reactants and products in these theoretical reactions corresponds to the strain energy of the ring.

| Computational Model | Calculated Ring Strain Energy (kcal/mol) | Reference Compound |

| G3(MP2) | 25.8 | 1-(fluoro)-Azetidine |

| G3(MP2) | 25.0 | 1-(methylsulfonyl)-Azetidine |

| G3(MP2) | 25.9 | 1-(trimethylsilyl)-Azetidine |

| Experimental | ~25.4 | Azetidine |

This table presents calculated ring strain energies for various N-substituted azetidines, demonstrating the general consensus on the energetic cost of the four-membered ring. The specific value for 2-(2,4,5-Trimethoxyphenyl)azetidine would require dedicated calculation but is expected to be in a similar range.

DFT calculations also help in understanding how substituents affect stability. For instance, in a series of N-substituted aryl azetidines, computational studies have been used to calculate the pKa of the azetidine nitrogen. nih.gov These calculations showed that conjugation with the aryl ring could lower the basicity of the nitrogen, impacting the compound's stability in acidic conditions and its propensity for ring-opening. nih.gov

The synthesis of the strained azetidine ring is an energetically demanding process, and DFT calculations are invaluable for mapping out the reaction pathways and identifying the transition states. nih.gov By calculating the energy of the transition state—the highest energy point along the reaction coordinate—chemists can predict the feasibility and selectivity of a given synthetic route.

For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations were used to understand the reaction's regioselectivity. nih.govfrontiersin.org The calculations showed that the transition state leading to the formation of the azetidine ring was energetically favored over the competing pathway that would form a five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.org These computational results were consistent with experimental observations and suggested that coordination of the lanthanum catalyst to the substrate plays a key role in directing the reaction outcome. nih.govfrontiersin.org

Similarly, in the desymmetrization of meso-N-acyl azetidines using chiral phosphoric acid catalysts, DFT was employed to model the various possible transition states. nih.gov This analysis confirmed a bifunctional activation mechanism and allowed researchers to build a qualitative model that explains the high enantioselectivity observed in the reaction. The model is based on the preferential arrangement of the nucleophile and the acyl group within the chiral pocket of the catalyst. nih.gov

Molecular Dynamics Simulations of Azetidine Conformational Preferences

While DFT provides static pictures of stable molecules and transition states, molecular dynamics (MD) simulations offer a way to observe the molecule's movement over time. nih.govresearchgate.net By simulating the atomic motions according to the principles of classical mechanics, MD can reveal the conformational landscape of flexible molecules like this compound. nih.gov

For the azetidine ring itself, MD simulations can show the dynamics of ring puckering, where the ring rapidly inverts between different non-planar conformations. The presence of a large substituent, such as the 2,4,5-trimethoxyphenyl group, would create a strong preference for specific puckered conformations to minimize steric hindrance.

MD simulations are particularly useful for studying how azetidine-containing molecules interact with their environment, such as a solvent or a biological target. nih.govacs.org For example, simulations of azetidine-2-carboxylic acid in a biphasic water/cyclohexane system showed its preferential positioning at the interface, highlighting its amphiphilic character. nih.gov Such simulations could predict how this compound might orient itself in different environments, which is crucial for applications in medicinal chemistry or materials science.

Prediction of Reaction Outcomes and Selectivity using Computational Models

Building on DFT and other computational methods, researchers are developing models to predict the outcomes of chemical reactions with increasing accuracy. rsc.org These models can prescreen potential starting materials and reaction conditions, saving significant time and resources in the laboratory. mit.edu

Recently, a computational model was developed to predict the success of photocatalyzed reactions that form azetidines from alkenes and oximes. mit.edu By calculating the frontier orbital energies of the reactants, the model could quickly predict whether a given pair of starting materials would react to form an azetidine and even estimate the potential yield. mit.edu The predictions were found to be highly accurate when tested experimentally. mit.edu This type of predictive modeling could be applied to the synthesis of this compound, for instance, by evaluating the reactivity of 2,4,5-trimethoxystyrene (B91895) as a potential alkene precursor.

These predictive tools are often powered by machine learning algorithms trained on large datasets of known reactions. rsc.org As more high-throughput experimental data becomes available, the predictive power of these models is expected to grow, further accelerating the discovery of new synthetic routes to complex molecules.

Retrosynthetic Analysis through Computational Approaches for Azetidine Synthesis

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. Computational tools are increasingly being used to automate this process. These programs utilize a vast database of known chemical reactions and transformation rules to propose multiple synthetic pathways to a target molecule.

For a molecule like this compound, a computational retrosynthesis program might suggest several disconnection strategies. A common approach for azetidine synthesis involves the intramolecular cyclization of a γ-amino alcohol or a γ-haloamine. Therefore, the program might propose a retrosynthetic break of one of the C-N bonds in the ring, leading back to a precursor like 1-(2,4,5-trimethoxyphenyl)-3-aminopropan-1-ol or a related haloamine. Another powerful strategy involves the strain-release functionalization of highly strained precursors like 1-azabicyclobutanes. chemrxiv.org A computational tool aware of this modern method could propose a pathway starting from a suitable azabicyclobutane and a 2,4,5-trimethoxyphenyl nucleophile.

These algorithms can evaluate the feasibility of each proposed step, consider stereochemistry, and even suggest reaction conditions, providing a powerful brainstorming tool for synthetic chemists.

Functionalization and Derivatization Strategies for Azetidine Cores in Research

Post-Cyclization Modifications of the Azetidine (B1206935) Ring

Once the core azetidine ring of a compound like 2-(2,4,5-Trimethoxyphenyl)azetidine is synthesized, a variety of post-cyclization modifications can be employed to generate a library of analogs with diverse properties. These modifications can target either the nitrogen or the carbon atoms of the azetidine ring and can range from simple substitutions to more complex ring-opening and re-closing strategies.

Substitution Reactions on the Azetidine Nitrogen and Carbon Atoms

The nitrogen atom of the azetidine ring is a key site for functionalization, influencing the compound's basicity, polarity, and potential for further reactions. nih.gov Similarly, the carbon atoms of the ring, particularly those adjacent to the nitrogen or the aryl substituent, can be targeted for substitution to introduce new functionalities and stereocenters.

The secondary amine of an N-unsubstituted 2-aryl azetidine is nucleophilic and can readily undergo a variety of reactions. For instance, N-arylation can be achieved through palladium-catalyzed cross-coupling reactions with aryl halides, providing access to a wide range of N-arylazetidines. researchgate.net This method is generally high-yielding and tolerates a variety of functional groups on both the azetidine and the aryl halide. Another common modification is reductive amination, where the azetidine is reacted with an aldehyde or ketone in the presence of a reducing agent to yield N-alkylated products. For example, the reaction of an enantioenriched 2-phenylazetidine (B1581345) with 3,5-dichlorobenzaldehyde (B167965) in the presence of sodium triacetoxyborohydride (B8407120) yields the corresponding N-benzylated product in good yield over two steps. acs.org

Alkylation at the C2 position of the azetidine ring, adjacent to the aryl group, can be achieved through the use of a chiral auxiliary. For instance, N-((S)-1-arylethyl)azetidine-2-carbonitriles can be stereoselectively alkylated at the C2 position after formation of an N-borane complex. rsc.org This method allows for the introduction of various alkyl groups with high diastereoselectivity. rsc.org

Table 1: Examples of Substitution Reactions on the Azetidine Ring

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Enantioenriched 2-phenylazetidine | 1-chloro-2,4-dinitrobenzene | N-(2,4-dinitrophenyl)-2-phenylazetidine | 89 (over two steps) | acs.org |

| Enantioenriched 2-phenylazetidine | 3,5-dichlorobenzaldehyde, sodium triacetoxyborohydride | N-(3,5-dichlorobenzyl)-2-phenylazetidine | 77 (over two steps) | acs.org |

| N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile borane (B79455) complex | LDA, benzyl (B1604629) bromide | α-benzylated (2S,1'S)-N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile | 72 | rsc.org |

Ring-Opening and Re-Closing Reactions of Azetidines for Diversification

The inherent strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions, a property that can be strategically exploited for chemical diversification. nih.govmagtech.com.cn These reactions can be initiated by various reagents and can lead to the formation of larger, more complex heterocyclic systems upon subsequent re-closing.

Acid-mediated intramolecular ring-opening has been observed in N-substituted aryl azetidines, where a pendant nucleophilic group attacks the activated azetidine ring. nih.gov For example, an N-substituted azetidine with a pendant amide group can undergo an acid-catalyzed intramolecular ring-opening decomposition to form a lactone intermediate, which can then rearrange to a lactam. nih.gov The stability of the azetidine ring in acidic conditions is highly dependent on the substituents and the pKa of the azetidine nitrogen. nih.gov

Regioselective ring-opening of 2-aryl-substituted azetidines can also be achieved using aryl borates in mild, neutral conditions. nih.gov N-tosyl activated 2-aryl azetidines react with aryl borates to yield the corresponding β-aryloxy amines. nih.gov Interestingly, the stereochemical outcome of this reaction can be influenced by other functional groups on the azetidine ring. For instance, the presence of a hydroxyl group on the azetidine can direct the nucleophilic attack to proceed with inversion of configuration. nih.gov

Ring expansion of 2-(α-hydroxyalkyl)azetidines provides a synthetic route to functionalized pyrrolidines. researchgate.net This transformation can be initiated by treatment with bis(trichloromethyl) carbonate, leading to the formation of 4-(2-chloroethyl)oxazolidinones, which are precursors to pyrrolidines. researchgate.net Another strategy involves the iodine-mediated cyclization of homoallylic amines to form cis-2,4-disubstituted azetidines, which can then be isomerized to cis-pyrrolidines upon heating. researchgate.net

Table 2: Examples of Ring-Opening and Re-Closing Reactions of Azetidines

| Starting Material | Reagents and Conditions | Product | Comments | Reference |

| N-substituted azetidine with pendant amide | Acidic pH | Lactone intermediate, then Lactam | Intramolecular ring-opening decomposition | nih.gov |

| N-tosyl-2-arylazetidine | Aryl borate | β-aryloxy amine | Ring-opening with racemization | nih.gov |

| 2-(α-hydroxyalkyl)azetidine | Bis(trichloromethyl) carbonate, base | 4-(2-chloroethyl)oxazolidinone | Ring expansion precursor | researchgate.net |

| Homoallylic amine | Iodine | cis-2,4-disubstituted azetidine, then cis-pyrrolidine | Ring expansion via isomerization | researchgate.net |

Strategies for Introducing Structural Complexity to Azetidine Frameworks

Beyond simple substitutions, more advanced strategies are employed to introduce significant structural complexity to the azetidine framework, leading to the creation of fused, bridged, and spirocyclic systems. These complex architectures are of great interest in drug discovery as they can explore a wider range of chemical space and provide more rigid scaffolds for binding to biological targets.

One approach involves the diversification of a densely functionalized azetidine ring system. For example, a 2-cyanoazetidine can be reduced to the corresponding primary amine, which can then be further functionalized. acs.orgnih.gov This amine can be used as a handle for intramolecular reactions to form fused ring systems. For instance, an intramolecular Buchwald-Hartwig cross-coupling reaction can be used to access a tetrahydroquinoline core system fused to the azetidine ring. acs.org

Ring-closing metathesis (RCM) is another powerful tool for building complex structures. An N-allyl substituted azetidine can undergo RCM to form an azetidine-fused eight-membered ring. nih.gov This approach allows for the creation of macrocyclic structures containing the azetidine motif.

Spirocyclic azetidines, where the azetidine ring shares a single carbon atom with another ring, are particularly interesting scaffolds. sciencedaily.com These can be synthesized through various methods, including the elaboration of a pre-assembled azetidine core. For example, a suitably functionalized azetidine can undergo intramolecular cyclization to form a spirocyclic system. acs.org

Table 3: Strategies for Introducing Structural Complexity

| Strategy | Key Reaction | Resulting Structure | Reference |

| Functional Group Pairing | Intramolecular Buchwald-Hartwig cross-coupling | Fused tetrahydroquinoline-azetidine | acs.org |

| Ring-Closing Metathesis | Grubbs' catalyst | Azetidine-fused eight-membered ring | nih.gov |

| Spirocyclization | Intramolecular cyclization | Spirocyclic azetidine | acs.orgsciencedaily.com |

Palladium-Catalyzed Cross-Coupling Reactions on Azetidine Derivatives for Arylation and Alkylation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they have been successfully applied to the functionalization of azetidine derivatives. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl and alkyl groups onto the azetidine scaffold.

As previously mentioned, N-arylation of azetidines can be efficiently achieved via palladium-catalyzed cross-coupling of the azetidine with aryl bromides. researchgate.net This reaction is robust and allows for the synthesis of a wide variety of N-arylazetidines without ring cleavage. researchgate.net

More recently, palladium-catalyzed C-H arylation has emerged as a powerful method for the direct functionalization of C-H bonds. This strategy has been applied to the stereospecific C(sp³)–H arylation of azetidines. acs.org By using a suitable directing group, it is possible to achieve site-selective arylation of the azetidine ring. For example, a picolinamide (B142947) directing group can facilitate the palladium-catalyzed C-H arylation of pentacyclic triterpenoids containing an azetidine moiety. nih.govnih.gov This reaction demonstrates that even complex molecules bearing an azetidine ring can be selectively functionalized. The choice of palladium catalyst and ligands can be crucial for achieving high site-selectivity in these reactions. ias.ac.in

Table 4: Palladium-Catalyzed Cross-Coupling Reactions on Azetidine Derivatives

| Reaction Type | Substrates | Catalyst System | Product | Key Feature | Reference |

| N-Arylation | Azetidine, Aryl bromide | Palladium catalyst | N-Arylazetidine | High yield, no ring cleavage | researchgate.net |

| C(sp³)–H Arylation | Azetidine with directing group, Aryl iodide | Pd(OAc)₂, ligand | C-Arylated azetidine | Stereospecific, site-selective | acs.org |

| C(sp³)–H Arylation | Triterpenoid (B12794562) picolinamide, Iodoarene | Pd(OAc)₂/CuBr₂/CsOAc | C-Arylated triterpenoid azetidine | Site-selective functionalization of a complex molecule | nih.govnih.gov |

Exploration of Azetidine Scaffolds in Chemical Biology and Drug Discovery Research Methodological Focus

Design Principles for Azetidine-Containing Scaffolds in Academic Research

The design of azetidine-containing scaffolds in an academic research setting is guided by several key principles aimed at optimizing their biological activity and physicochemical properties. A primary consideration is the introduction of molecular complexity and three-dimensionality, which can lead to improved target engagement and selectivity. bohrium.com The rigid nature of the azetidine (B1206935) ring helps to position substituents in well-defined regions of three-dimensional space, which is a desirable feature for probing protein binding pockets. bohrium.com

The substitution pattern on the azetidine ring is a critical design element. For a compound such as 2-(2,4,5-Trimethoxyphenyl)azetidine, the trimethoxyphenyl group itself is a significant pharmacophore known to interact with various biological targets. The strategic placement of additional substituents on the azetidine ring can further modulate the compound's properties. For instance, functional groups can be introduced to enhance solubility, metabolic stability, or to serve as handles for further chemical modification. bristol.ac.uk

Furthermore, the stereochemistry of the azetidine scaffold is a crucial factor in its design. The presence of chiral centers allows for the synthesis of enantiomerically pure compounds, which can exhibit distinct biological activities. The development of stereoselective synthetic methods is therefore a key focus in the design and preparation of novel azetidine-containing molecules. researchgate.net

A summary of key design considerations for azetidine scaffolds is presented in the table below.

| Design Principle | Rationale | Potential Application for this compound |

| Introduction of 3D-character | To enhance binding affinity and selectivity by exploring three-dimensional space. bohrium.com | The azetidine ring imparts a rigid, non-planar geometry to the molecule. |

| Strategic Substitution | To modulate physicochemical properties and introduce functional handles. bristol.ac.uk | The 2,4,5-trimethoxyphenyl group provides a key pharmacophore, while other positions on the azetidine ring can be functionalized. |

| Stereochemical Control | To investigate the differential biological activity of enantiomers. researchgate.net | Enantioselective synthesis would allow for the evaluation of individual stereoisomers. |

| Bioisosteric Replacement | To improve properties such as metabolic stability or cell permeability. | The azetidine ring can serve as a bioisostere for other cyclic or acyclic moieties. |

Chemical Space Exploration of Azetidine Analogues through Combinatorial Synthesis Methodologies

Combinatorial synthesis provides a powerful platform for the rapid generation of libraries of azetidine analogues, enabling the systematic exploration of chemical space around a core scaffold. This approach is particularly valuable for structure-activity relationship (SAR) studies, where the impact of diverse substituents on biological activity can be assessed.

For the this compound scaffold, a combinatorial approach would involve the variation of substituents at different positions of the azetidine ring. For example, a library of analogues could be synthesized by introducing a range of functional groups at the nitrogen atom of the azetidine. This can be achieved through various chemical reactions, such as acylation, alkylation, or sulfonylation, using a diverse set of building blocks.

Solid-phase synthesis has been a cornerstone of combinatorial chemistry, allowing for the efficient preparation and purification of large numbers of compounds. researchgate.net An azetidine core, such as a derivative of this compound, could be attached to a solid support, followed by the sequential addition of different chemical moieties. This methodology facilitates the purification process as excess reagents and by-products can be easily washed away.

The following table outlines a hypothetical combinatorial library based on the this compound scaffold.

| Scaffold | R1 (at N1) | R2 (at C3) | R3 (at C4) |

| This compound | -H | -H | -H |

| -COCH3 | -OH | -F | |

| -SO2Ph | -NH2 | -Cl | |

| -CH2Ph | -OCH3 | -Br |

Azetidine Scaffolds as Probes for Target Identification Research

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby enabling the study of that target's function in a cellular context. nih.gov Azetidine-containing compounds, including derivatives of this compound, can be developed as chemical probes for target identification research.

A key feature of a good chemical probe is the ability to be modified with a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, without significantly altering its biological activity. The azetidine scaffold provides multiple points for the attachment of such tags. For instance, a linker could be attached to the nitrogen atom or another position on the ring, allowing for the conjugation of the reporter group. organic-chemistry.org

The development of a chemical probe often involves the synthesis of an "inactive" analogue, which is structurally similar to the active probe but lacks its biological activity. This negative control is crucial for validating that the observed cellular effects are indeed due to the specific interaction of the probe with its target. For this compound, an inactive analogue might involve a change in the stereochemistry or the removal of a key functional group.

The use of azetidine-based probes in techniques such as affinity chromatography or activity-based protein profiling can facilitate the identification of novel protein targets for further investigation.

Fragment-Based Drug Discovery Methodologies Utilizing Azetidine Fragments

Fragment-based drug discovery (FBDD) is a powerful approach for the identification of lead compounds, starting from small, low-molecular-weight fragments that bind to a biological target. Azetidine-containing molecules can serve as valuable fragments in FBDD campaigns due to their three-dimensional character and the ability to be readily elaborated into more complex, drug-like molecules.

A fragment library containing this compound or smaller azetidine-based fragments could be screened against a protein target of interest using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment hit is identified, its binding mode to the target can be determined, providing a starting point for optimization.

The elaboration of an azetidine fragment can be achieved through several strategies, including "fragment growing," where chemical groups are added to the fragment to make additional interactions with the target, and "fragment linking," where two or more fragments that bind to adjacent sites on the target are connected. The synthetic tractability of the azetidine scaffold allows for the systematic modification of the initial fragment hit to improve its potency and drug-like properties.

The table below summarizes the key attributes of azetidine fragments for FBDD.

| Attribute | Description | Relevance of this compound |

| Low Molecular Weight | Fragments typically have a molecular weight of <300 Da. | The core azetidine ring is a small, compact scaffold. |

| Three-Dimensionality | The non-planar nature of the azetidine ring provides 3D character. bohrium.com | This can lead to improved binding efficiency and selectivity. |

| Synthetic Tractability | The azetidine ring can be readily functionalized. | Allows for efficient optimization of fragment hits. |

| Vectorial Elaboration | Substituents on the azetidine ring provide clear vectors for chemical modification. | Facilitates the design of more potent and selective compounds. |

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Sustainable and Green Chemistry Approaches to Azetidine (B1206935) Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, with a focus on minimizing environmental impact and improving efficiency. For azetidine synthesis, this involves a shift away from hazardous reagents and solvents, reduction of waste, and utilization of energy-efficient techniques. mdpi.com Key advancements in this area include the use of photocatalysis, microwave irradiation, and the development of catalytic, atom-economical reactions. rsc.orgmdpi.com

Visible-light-mediated photocatalysis has emerged as a powerful green tool for constructing the strained azetidine ring. rsc.org For instance, the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines. rsc.orgchemrxiv.org Modern protocols utilize iridium(III) photocatalysts and visible light to promote this transformation under mild conditions, offering a sustainable alternative to high-energy UV irradiation. rsc.org This method has been successfully applied to synthesize a variety of azetidines, demonstrating its potential for creating structurally diverse libraries. chemrxiv.orgbohrium.comresearchgate.net

Microwave-assisted synthesis is another cornerstone of green chemistry that has been effectively applied to azetidine synthesis. This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. mdpi.commdpi.com For example, the one-pot synthesis of 1-arenesulfonylazetidines from aziridines and dimethylsulfoxonium methylide can be achieved efficiently under microwave irradiation using alumina (B75360) as a solid support, eliminating the need for bulk solvents. organic-chemistry.org

The development of catalytic methods that maximize atom economy is also crucial. Palladium-catalyzed intramolecular C-H amination reactions, for instance, enable the direct formation of the azetidine ring from readily available amine precursors without the need for pre-functionalization, thereby reducing the number of synthetic steps and associated waste. organic-chemistry.org

Table 1: Comparison of Green Synthesis Methods for Azetidines

| Method | Energy Source | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Blue Light LEDs | Mild conditions, high functional group tolerance, access to strained systems. | Ir(III) photocatalyst, room temperature. | rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Microwaves | Rapid reaction times, improved yields, solvent-free options. | Alumina support, neat reaction mixture. | mdpi.comorganic-chemistry.org |

| Catalytic C-H Amination | Conventional Heat | High atom economy, fewer synthetic steps, use of simple precursors. | Palladium catalyst, picolinamide (B142947) directing group. | organic-chemistry.org |

Flow Chemistry and Automated Synthesis Techniques for Azetidines

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of azetidines, particularly concerning safety, scalability, and control over reaction parameters. uc.pt The use of microreactors with high surface-area-to-volume ratios allows for superior heat and mass transfer, enabling reactions to be performed at higher temperatures and concentrations than are feasible in batch. uc.pt This is especially beneficial for managing reactive intermediates and exothermic reactions often involved in the formation of strained rings. uniba.it

A notable application is the generation and functionalization of highly reactive lithiated azetidine intermediates. uniba.itresearchgate.net For example, N-Boc-3-iodoazetidine can be used as a common precursor to generate either C3-lithiated azetidines or C2-lithiated azetines under continuous flow conditions, depending on the lithiating agent used. The short residence times (often mere seconds) and precise temperature control in the flow reactor prevent the decomposition of these unstable species, allowing for their efficient in-situ trapping with various electrophiles. uniba.it This methodology has been shown to produce C2-substituted azetines at a rate of several grams per hour, demonstrating the scalability of the process. uniba.it

Flow systems have also been integrated with other enabling technologies like photochemistry. The photochemical synthesis of alkyl azetidines from azetidine-2-carboxylic acids has been successfully translated from batch to flow, facilitating multigram-scale production. researchgate.net Furthermore, multi-step flow sequences have been designed to produce active pharmaceutical ingredients (APIs) containing heterocyclic cores, showcasing the potential for automated, end-to-end synthesis. beilstein-journals.org These systems can incorporate in-line purification and analysis, streamlining the entire manufacturing process from starting materials to the final product. beilstein-journals.org The modularity of flow setups allows for the sequential coupling of different reactors and reagents, making it a versatile platform for constructing complex molecules. uc.pt

Table 2: Comparison of Batch vs. Flow Synthesis for Azetidine Intermediates

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow | Reference |

|---|---|---|---|---|

| Reaction Temperature | Typically very low (-78 °C) | Higher temperatures (e.g., 0 °C) possible | Reduced cooling costs, faster kinetics. | uniba.it |

| Residence/Reaction Time | Hours | Seconds to minutes | Increased throughput, minimizes side reactions. | uniba.itbeilstein-journals.org |

| Handling of Intermediates | Prone to decomposition | Generated and used in-situ immediately | Improved safety and yield. | uniba.itresearchgate.net |

| Scalability | Challenging | Readily scalable by extending run time | Consistent product quality at larger scales. | uniba.itresearchgate.net |

| Productivity (Example) | N/A | ~6.3 g/hour for an azetine derivative | High-throughput production. | uniba.it |

Integration of Machine Learning in Azetidine Reaction Prediction and Design

Machine learning (ML) is rapidly emerging as a transformative tool in chemical synthesis, capable of predicting reaction outcomes, optimizing conditions, and even designing novel molecular structures. youtube.com In the context of azetidine chemistry, ML models are being developed to navigate the complex parameter space of synthetic reactions, accelerating the discovery of efficient pathways to new derivatives. researchgate.net

One of the primary applications of ML is the prediction of reaction yields. By training algorithms on datasets of chemical reactions, ML models can learn the complex relationships between reactants, catalysts, solvents, and the resulting yield. researchgate.netnih.gov For instance, models using tree-based algorithms like Random Forest or gradient boosting methods (XGBoost, CatBoost) can predict the catalytic activity and yield for a given set of reaction components. mdpi.com While large-scale datasets specifically for azetidine synthesis are still being curated, the methodologies are broadly applicable. A model trained on a dataset of related heterocyclic syntheses could predict the feasibility and potential yield for the formation of a target like 2-(2,4,5-Trimethoxyphenyl)azetidine with various catalysts or coupling partners.

Beyond prediction, ML is being integrated with computational chemistry to design new catalysts and reagents. For example, ML models can predict the enantioselectivity of asymmetric reactions by learning from DFT-computed energy barriers of reaction intermediates. nih.gov This allows for the rapid in silico screening of hundreds of potential catalysts for a desired transformation, such as an enantioselective azetidine synthesis, drastically reducing the experimental effort required. nih.gov

Furthermore, generative ML models are being used to design novel chemical structures with desired properties. mdpi.com These models can learn the underlying patterns of known bioactive molecules and generate new structures that are likely to exhibit similar activity. nih.gov For azetidines, a medicinal chemist could use such a model to generate novel analogs of a lead compound, exploring new chemical space while retaining the core azetidine scaffold known to be important for biological function.

Table 3: Applications of Machine Learning in Chemical Synthesis

| ML Application | Description | Potential Impact on Azetidine Synthesis | Reference |

|---|---|---|---|

| Yield Prediction | Models are trained on reaction data to predict the outcome of new, untested reactions. | Faster optimization of reaction conditions (catalyst, solvent, temperature) for targets like this compound. | researchgate.netnih.gov |

| Catalyst Design | ML combined with quantum chemistry predicts the performance (e.g., enantioselectivity) of potential catalysts. | In silico screening to identify optimal chiral catalysts for asymmetric azetidine synthesis, reducing experimental workload. | nih.gov |

| Reaction Planning | Algorithms suggest synthetic routes to a target molecule by analyzing vast reaction databases. | Automated generation of potential synthetic pathways to complex azetidine derivatives. | youtube.com |

| Novel Structure Generation | Generative models propose new molecules with desired physicochemical or biological properties. | Design of novel azetidine-based libraries for drug discovery with predicted activity profiles. | mdpi.comnih.gov |

Bioinspired Synthesis of Azetidine-Containing Natural Products (Synthetic Methodology Focus)

Nature has developed highly efficient and selective enzymatic pathways for constructing complex molecular architectures, including those containing the strained azetidine ring. rsc.org Studying these biosynthetic routes provides valuable inspiration for developing novel synthetic methodologies. The biosynthesis of azetidine-containing natural products is relatively rare, which makes the elucidation of these pathways particularly insightful for chemists seeking to replicate this feat in the lab. bohrium.com

A central player in the biosynthesis of several azetidine rings is the enzyme S-adenosylmethionine (SAM) synthase. researchgate.net For example, azetidine-2-carboxylic acid (AZE), one of the first azetidine compounds discovered in nature, is synthesized via an intramolecular 4-exo-tet cyclization of SAM. rsc.orgresearchgate.net Enzymes catalyze this challenging ring closure with remarkable efficiency and stereocontrol. Understanding the structure and mechanism of these "AZE synthases" can guide the design of small-molecule catalysts or engineered enzymes that perform similar transformations on non-natural substrates. researchgate.net

Inspired by these natural processes, chemists are developing synthetic strategies that mimic biosynthetic key steps. Radical-mediated processes, which are employed by some enzymes to form azetidine rings in complex alkaloids like okaramines, have inspired the development of new radical cyclization methods in the lab. bohrium.com For example, a recently developed photochemical method uses a copper catalyst to generate a radical from an ynamide precursor, which then undergoes a regioselective 4-exo-dig cyclization to form the azetidine ring, a pathway that is typically disfavored by Baldwin's rules. nih.gov This reaction provides access to highly functionalized azetidines that are difficult to obtain through traditional ionic pathways.

The study of how nature builds molecules like the penaresidins, which are marine-derived alkaloids featuring a complex azetidine structure, also informs synthetic strategy. bohrium.com The synthesis of these natural products often requires the development of new methods for stereocontrolled ring formation and functionalization, pushing the boundaries of current synthetic capabilities. These bio-inspired approaches, which focus on mimicking the bond-forming strategies found in nature, represent a powerful paradigm for the design of efficient and selective syntheses of complex azetidine-containing molecules. rsc.org

Q & A

Q. What are the established methodologies for synthesizing 2-(2,4,5-Trimethoxyphenyl)azetidine, and how do reaction conditions influence yield?

Synthesis typically involves methoxymethyl phenyl derivatives and azetidine precursors under controlled conditions. Key steps include:

- Ring-closing strategies : Azetidine ring formation via nucleophilic substitution or cycloaddition.

- Trimethoxyphenyl functionalization : Electrophilic aromatic substitution or coupling reactions.

Yield optimization depends on temperature, solvent polarity, and catalyst selection (e.g., palladium catalysts for cross-coupling). For example, polar aprotic solvents (e.g., DMF) may enhance reaction efficiency compared to non-polar alternatives .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- NMR spectroscopy : and NMR to confirm methoxy group positions and azetidine ring geometry.

- X-ray crystallography : Resolves stereochemical ambiguities and validates bond angles.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (H315, H318 hazards).

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- First aid : Immediate rinsing with water for eye exposure and medical consultation for ingestion (Section 4, ).

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for scalable synthesis?

A 2 factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent ratio). Example factors:

Q. What computational approaches predict the compound’s pharmacokinetic and binding properties?

- Molecular docking : Simulates interactions with target proteins (e.g., enzymes in methoxy metabolic pathways).

- DFT calculations : Models electronic properties of the trimethoxyphenyl group to explain reactivity.

- ADMET prediction : Software like Schrödinger or MOE evaluates solubility, permeability, and toxicity in silico .

Q. How should researchers resolve contradictions in reported biological activity data?

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, concentration ranges).

- Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, t-tests) to identify outliers.

- Theoretical alignment : Reconcile empirical results with mechanistic hypotheses (e.g., competitive inhibition vs. allosteric modulation) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) environments.

- HPLC monitoring : Tracks degradation products over time.

- Arrhenius plots : Predict shelf life by extrapolating accelerated stability data (40°C, 75% RH) .

Methodological Frameworks

Q. How to design a robust orthogonal experimental protocol for structure-activity relationship (SAR) studies?

- Orthogonal array testing (OAT) : Vary substituents (e.g., methoxy vs. ethoxy groups) while keeping other parameters constant.

- Multivariate regression : Correlates structural features (e.g., logP, steric bulk) with bioactivity.

Example design matrix:

| Compound | R1 | R2 | R3 | Bioactivity (IC) |

|---|---|---|---|---|

| 1 | OMe | H | OMe | 12 µM |

| 2 | OMe | OMe | H | 18 µM |

| This approach isolates critical functional groups influencing activity . |

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for raw materials and intermediates.

- Design of experiments (DoE) : Identifies robust operating ranges for key parameters (e.g., stirring rate, cooling gradient) .

Data Analysis and Reporting

Q. How to validate purity and quantify impurities in this compound batches?

- HPLC-DAD/ELSD : Quantifies major and minor peaks against reference standards.

- LC-MS/MS : Identifies trace impurities (e.g., byproducts from incomplete ring closure).

- NMR purity assessment : Integrates proton signals to estimate purity ≥95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.